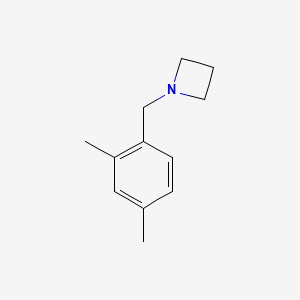
1-(2,4-Dimethylbenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylbenzyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylbenzyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 2,4-dimethylbenzyl halides under basic conditions . Another method includes the ring-opening of aziridines followed by cyclization . These reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. Catalysts such as copper(II) triflate are used to facilitate the alkylation reactions . Microwave irradiation can also be employed to accelerate the reaction rates .
化学反応の分析
Types of Reactions: 1-(2,4-Dimethylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert azetidines to amines using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, base (e.g., sodium hydride), inert atmosphere.
Major Products:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学的研究の応用
1-(2,4-Dimethylbenzyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and materials with unique properties.
作用機序
The mechanism of action of 1-(2,4-Dimethylbenzyl)azetidine involves its interaction with biological targets through its strained ring structure. This strain facilitates ring-opening reactions that can interact with enzymes and receptors . The compound can also act as a nucleophile or electrophile in various biochemical pathways .
類似化合物との比較
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen heterocycles with less ring strain and different reactivity profiles.
Uniqueness: 1-(2,4-Dimethylbenzyl)azetidine is unique due to its balance of ring strain and stability, making it more manageable in synthetic applications compared to aziridines . Its specific substitution pattern also imparts distinct chemical properties that are advantageous in medicinal chemistry .
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
1-[(2,4-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-4-5-12(11(2)8-10)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3 |
InChIキー |
JZXCVQROZLMJIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CN2CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















